molecular formula C5H4BrN5 B15068273 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine

7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine

Cat. No.: B15068273
M. Wt: 214.02 g/mol
InChI Key: TTYRDDBVHFENMN-UHFFFAOYSA-N
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Description

7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 5th position of the triazolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-bromo-1H-pyridin-2-amine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it has been shown to inhibit kinases involved in cell signaling pathways, which can result in the suppression of cancer cell growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4BrN5

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-2H-triazolo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C5H4BrN5/c6-2-1-3(7)8-5-4(2)9-11-10-5/h1H,(H3,7,8,9,10,11)

InChI Key

TTYRDDBVHFENMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNN=C2N=C1N)Br

Origin of Product

United States

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